2,5-dibromo-N-cyclohexylbenzamide

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

2,5-Dibromo-N-cyclohexylbenzamide (CAS 723757-39-9) is a dihalogenated secondary benzamide building block featuring electronically orthogonal bromine substituents at the sterically constrained ortho (C-2) and accessible meta (C-5) positions. This differential reactivity enables chemoselective sequential cross-coupling (e.g., Suzuki–Miyaura then Buchwald–Hartwig) to generate diversified N-cyclohexylbenzamide libraries from a single starting material—a strategy impossible with mono-bromo or regioisomeric analogs. The N-cyclohexyl scaffold imparts conformational rigidity and a crystallographically characterized trans amide geometry, while the two heavy bromine atoms provide strong anomalous scattering for macromolecular phasing. Procure this ≥95% purity building block to accelerate hit-to-lead programs targeting 11β-HSD1, CNS anticonvulsant SAR, or any N-cyclohexylbenzamide-based medicinal chemistry campaign.

Molecular Formula C13H15Br2NO
Molecular Weight 361.07 g/mol
Cat. No. B310778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dibromo-N-cyclohexylbenzamide
Molecular FormulaC13H15Br2NO
Molecular Weight361.07 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Br
InChIInChI=1S/C13H15Br2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
InChIKeyVCSLRHCEHMNFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-N-cyclohexylbenzamide – Identity, Class, and Procurement-Relevant Baseline


2,5-Dibromo-N-cyclohexylbenzamide (CAS 723757-39-9) is a dihalogenated secondary benzamide with a molecular formula of C₁₃H₁₅Br₂NO and a molecular weight of 361.07 g·mol⁻¹ . It belongs to the N-cyclohexylbenzamide class, a scaffold with established precedent in anticonvulsant drug discovery [1] and gastrointestinal motility modulation [2]. The compound features two bromine substituents at the 2- and 5-positions of the benzamide ring, with the N-cyclohexyl group imparting conformational rigidity and trans amide bond geometry as confirmed by X-ray crystallography on the parent N-cyclohexylbenzamide [3]. It is primarily sourced as a research-grade synthetic building block (typical purity ≥95%) for medicinal chemistry and cross-coupling applications .

Why 2,5-Dibromo-N-cyclohexylbenzamide Cannot Be Replaced by a Generic N-Cyclohexylbenzamide Analog


Substituting 2,5-dibromo-N-cyclohexylbenzamide with a mono-bromo (e.g., 2-bromo or 4-bromo) or non-brominated N-cyclohexylbenzamide fundamentally alters three procurement-critical properties: synthetic versatility, physicochemical profile, and biological target engagement potential. The 2,5-dibromo pattern provides two electronically distinct aryl halide handles—the ortho-bromo (position 2) is sterically constrained by the N-cyclohexylamide group and electron-withdrawing, while the meta-bromo (position 5) is more accessible for initial cross-coupling [1]. This electronic orthogonality enables chemoselective sequential functionalization (e.g., Suzuki–Miyaura then Buchwald–Hartwig) that is impossible with mono-halogenated or 2,4-dibromo regioisomers. In the anticonvulsant benzamide SAR, the N-cyclohexylbenzamide scaffold itself demonstrated a protective index of only 2.8 in the 4-amino series [2], underscoring that subtle ring substitution dramatically modulates efficacy and toxicity. Furthermore, the 2,5-dibromo substitution increases molecular weight by 28% (361 vs. 282 g·mol⁻¹) and bromine content by 56% relative to mono-bromo analogs , altering LogP, solubility, and protein binding in ways that cannot be replicated by generic substitution.

2,5-Dibromo-N-cyclohexylbenzamide – Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight and Halogen Content Differentiation vs. Mono-Bromo N-Cyclohexylbenzamides

2,5-Dibromo-N-cyclohexylbenzamide (MW 361.07 g·mol⁻¹, bromine mass fraction 44.3%) is 28% heavier and carries 56% greater bromine content than its closest mono-bromo analogs 2-bromo-N-cyclohexylbenzamide (CAS 159029-70-6, MW 282.18 g·mol⁻¹, Br 28.3%) and 4-bromo-N-cyclohexylbenzamide (CAS 223553-87-5, MW 282.18 g·mol⁻¹, Br 28.3%) . The parent unsubstituted N-cyclohexylbenzamide (CAS 1759-68-8, MW 203.28 g·mol⁻¹) is 44% lighter and contains zero halogen content [1]. The increased molecular weight and dibromination directly impact calculated logP, topological polar surface area, and predicted metabolic stability—critical parameters for fragment-based screening and SAR expansion campaigns where halogen series are systematically evaluated.

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Regioisomeric Differentiation: 2,5- vs. 2,4-Dibromo Substitution and Implications for Chemoselective Cross-Coupling

The 2,5-dibromo substitution pattern places one bromine ortho to the amide carbonyl (position 2) and one bromine meta (position 5). In contrast, the 2,4-dibromo-N-cyclohexylbenzamide regioisomer places bromines at ortho (position 2) and para (position 4) . The ortho-bromine adjacent to the bulky N-cyclohexylamide experiences significant steric shielding, reducing its rate of oxidative addition with Pd(0) catalysts relative to the less hindered meta-bromine. This electronic and steric differentiation enables chemoselective sequential functionalization: the more accessible 5-bromo site can undergo a first Suzuki–Miyaura coupling, leaving the sterically protected 2-bromo site available for a subsequent orthogonal transformation (e.g., Buchwald–Hartwig amination or a second Suzuki coupling under forcing conditions) [1]. The 2,4-isomer, while also possessing two bromine atoms, has different electronic activation (ortho + para pattern) that does not provide the same degree of chemoselectivity [2].

Sequential cross-coupling Regioselective synthesis Medicinal chemistry SAR

Amide Bond Conformational Rigidity: N-Cyclohexylbenzamide Crystal Structure as a Baseline for Ortho-Bromine Steric Effects

Single-crystal X-ray diffraction of the parent N-cyclohexylbenzamide establishes a quantitative conformational baseline: the amide N–H and C=O groups adopt an anti (trans) disposition, with the amide plane twisted relative to the benzene ring by a torsion angle N–C(=O)–C–C = −30.8(4)° [1]. The cyclohexyl ring adopts a chair conformation, and crystal packing is governed by N–H···O hydrogen bonds forming C(4) chains along [100] [1]. Introduction of a bromine at the ortho (2-) position, as in 2,5-dibromo-N-cyclohexylbenzamide, is expected to increase this torsion angle substantially due to steric clash between the bromine van der Waals radius (1.85 Å) and the cyclohexylamide group. The related N-cyclohexyl-3-fluorobenzamide shows a torsion angle of 29.9(2)° for the unhindered meta-fluoro substituent [2], confirming that ortho-substitution by halogen produces a measurable conformational perturbation beyond what is observed for meta-substituted analogs.

Conformational analysis X-ray crystallography Structure-based design

N-Cyclohexylbenzamide Scaffold Validation: Anticonvulsant Protective Index as Class-Level Activity Benchmark

In a systematic evaluation of 4-aminobenzamide anticonvulsants, the N-cyclohexylbenzamide derivative (compound 8) demonstrated a protective index (PI = TD₅₀/ED₅₀) of 2.8 against maximal electroshock (MES)-induced seizures in mice, representing the highest PI within the 4-aminobenzamide series [1]. The N-cyclohexyl analog was more potent against both MES and subcutaneous metrazol (scMet) seizures than the corresponding n-hexyl amide (compound 7) or other n-alkyl amides, and exhibited substantially lower rotorod toxicity than even the n-propyl amide (compound 4) [1]. This establishes the N-cyclohexylbenzamide core as a pharmacologically validated scaffold where ring substitution critically modulates efficacy–toxicity balance. While 2,5-dibromo-N-cyclohexylbenzamide itself has not been evaluated in this assay, the class-level precedent demonstrates that the N-cyclohexylbenzamide framework is a productive starting point for CNS-active compound development, and the 2,5-dibromo substitution pattern introduces two synthetic handles for SAR exploration that the 4-amino series lacks [2].

Anticonvulsant drug discovery Benzamide SAR Protective index

Dual Halogenation for Orthogonal Cross-Coupling: 2,5-Dibromo vs. Mono-Bromo Building Block Utility

The 2,5-dibromobenzamide core offers two aryl bromide sites for sequential metal-catalyzed cross-coupling, a capability absent in mono-bromo N-cyclohexylbenzamides (2-bromo: CAS 159029-70-6; 4-bromo: CAS 223553-87-5; 3-bromo: CAS 59507-55-0) . The electronic differentiation between the ortho-bromo (adjacent to the electron-withdrawing amide, shielded by the cyclohexyl group) and the meta-bromo (electronically distinct, sterically accessible) provides a basis for chemoselective sequential coupling: the 5-bromo site can undergo a first Suzuki–Miyaura coupling with an arylboronic acid under mild Pd catalysis, leaving the 2-bromo intact for a subsequent transformation under more forcing conditions or with a different coupling partner [1]. The related 2,5-dibromobenzamide (CAS 170492-50-9) is explicitly noted as a versatile precursor for Suzuki and Buchwald–Hartwig couplings to construct complex molecular architectures [1]. Procurement of the 2,5-dibromo compound thus enables a two-step diversification strategy—install first diversity element at C-5, then a second at C-2—that a mono-bromo building block cannot support without additional halogenation/deprotection steps.

Palladium-catalyzed cross-coupling Diversifiable building blocks Fragment elaboration

Drug Discovery Scaffold Precedent: N-Cyclohexylbenzamide Core in 11β-HSD1 Inhibitor Development

The N-cyclohexylbenzamide scaffold served as the lead structure for a major 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor program at Amgen, ultimately yielding piperidyl benzamide clinical candidates [1]. The cyclohexyl benzamide lead series was specifically optimized to address PXR selectivity, high non-specific protein binding, poor solubility, limited in vivo exposure, and in vitro cytotoxicity issues [2]. This industrial-scale optimization program demonstrates that the N-cyclohexylbenzamide core possesses drug-like properties amenable to systematic SAR exploration—a key consideration when procuring building blocks for lead generation. 2,5-Dibromo-N-cyclohexylbenzamide, with its two bromine substituents, provides immediate access to elaborated analogs via cross-coupling that the unsubstituted cyclohexyl benzamide lead cannot directly access without prior functionalization.

Metabolic disease 11β-HSD1 inhibition Lead optimization

2,5-Dibromo-N-cyclohexylbenzamide – Evidence-Backed Research and Industrial Application Scenarios


Parallel Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling

Procurement of 2,5-dibromo-N-cyclohexylbenzamide as a central building block enables a two-dimensional diversity strategy: a first Suzuki–Miyaura coupling at the sterically accessible 5-bromo (meta) position installs aryl/heteroaryl diversity element R¹, followed by a second coupling at the more hindered 2-bromo (ortho) position with a different coupling partner R² under optimized conditions. This generates an R¹ × R² matrix of N-cyclohexylbenzamide analogs in two synthetic steps from a single building block—a strategy impossible with mono-bromo analogs (2-bromo, 3-bromo, or 4-bromo-N-cyclohexylbenzamide, each bearing only one cross-coupling handle) [1]. The electronic differentiation between the two bromine positions, grounded in Hammett σₘ = 0.39 vs. ortho-amide electronic effects, provides the chemoselectivity basis for this approach [1]. The 28% higher molecular weight and 44.3% bromine content relative to mono-bromo analogs are intrinsic to this dual-functionalization capability and cannot be replicated by generic substitution .

CNS Drug Discovery SAR Expansion from a Validated Anticonvulsant Scaffold

The N-cyclohexylbenzamide core has demonstrated anticonvulsant activity with a protective index of 2.8 in the 4-aminobenzamide series (MES seizure model, mice), establishing class-level CNS activity precedent [2]. 2,5-Dibromo-N-cyclohexylbenzamide provides an electronically distinct entry point into this scaffold space: the electron-withdrawing bromine substituents at positions 2 and 5 modulate the benzamide ring electronics differently than the electron-donating 4-amino group of the lead series, potentially altering both potency and toxicity profiles. Researchers can use cross-coupling chemistry to introduce diverse substituents at both halogen positions and systematically probe SAR around the N-cyclohexylbenzamide anticonvulsant pharmacophore, an approach not accessible from the 4-aminobenzamide lead without de novo synthesis of each analog [2].

Crystallography and Solid-State Studies of Ortho-Substituted Secondary Benzamides

The parent N-cyclohexylbenzamide crystallizes with a well-defined trans amide geometry (N–C(=O)–C–C torsion = −30.8(4)°; monoclinic P2₁/c; unit cell volume 572.38 ų) and forms N–H···O hydrogen-bonded C(4) chains [3]. The BODIPY-benzamide study confirmed that N-cyclohexylbenzamide derivatives readily yield diffraction-quality crystals with trans amide geometry [4]. 2,5-Dibromo-N-cyclohexylbenzamide offers the additional crystallographic feature of two heavy bromine atoms (atomic number 35) that provide strong anomalous scattering for absolute structure determination and facilitate phasing in macromolecular co-crystallography. For crystallography groups studying halogen bonding, steric effects on amide conformation, or heavy-atom derivatization of protein–ligand complexes, the 2,5-dibromo compound provides structural features—two heavy atoms, ortho steric compression, and the conformationally well-characterized N-cyclohexylbenzamide framework—that neither mono-bromo nor non-halogenated N-cyclohexylbenzamides can supply [REFS-4, REFS-5].

Fragment-Based and Structure-Guided Lead Generation for Metabolic Disease Targets

The N-cyclohexylbenzamide scaffold has been industrially validated as a lead structure for 11β-HSD1 inhibitor development, with Amgen progressing from cyclohexyl benzamide leads through systematic optimization to piperidyl benzamide clinical candidates [5]. The optimization program addressed tractable liabilities including PXR selectivity, non-specific protein binding, solubility, and in vivo exposure [5]. 2,5-Dibromo-N-cyclohexylbenzamide serves as a pre-functionalized entry into this validated chemical space: the two bromine atoms provide immediate vectors for fragment growth via cross-coupling, potentially accelerating hit-to-lead progression compared to starting from unsubstituted N-cyclohexylbenzamide, which would require separate halogenation and functionalization steps. This positions the dibromo compound as a strategically advantageous building block for organizations pursuing 11β-HSD1, related short-chain dehydrogenase/reductase targets, or metabolic disease programs building on established cyclohexyl benzamide SAR [REFS-6, REFS-7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-dibromo-N-cyclohexylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.